![molecular formula C7H4BrN3O2 B582319 3-Bromo-7-nitroimidazo[1,2-A]pyridine CAS No. 1234615-99-6](/img/structure/B582319.png)

3-Bromo-7-nitroimidazo[1,2-A]pyridine

货号 B582319

CAS 编号:

1234615-99-6

分子量: 242.032

InChI 键: VCAJFNRBOCVBIX-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

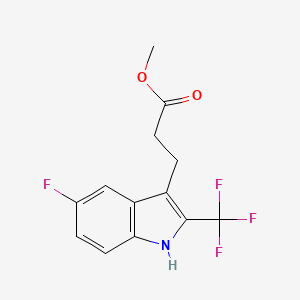

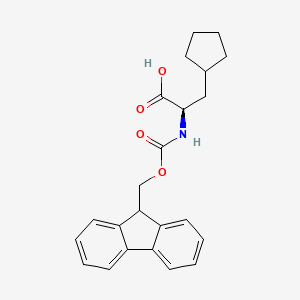

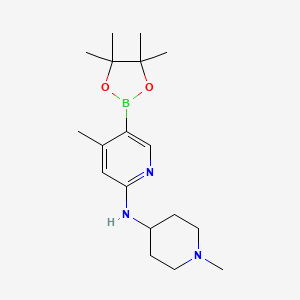

3-Bromo-7-nitroimidazo[1,2-A]pyridine is a compound with the molecular formula C7H4BrN3O2 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 3-Bromo-7-nitroimidazo[1,2-A]pyridine, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The molecular structure of 3-Bromo-7-nitroimidazo[1,2-A]pyridine is characterized by a fused bicyclic 5–6 heterocycle . The InChI code for this compound is 1S/C7H4BrN3O2/c8-6-4-9-7-5 (11 (12)13)2-1-3-10 (6)7/h1-4H .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including 3-Bromo-7-nitroimidazo[1,2-A]pyridine, have been used in the synthesis of various compounds with significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-7-nitroimidazo[1,2-A]pyridine include a molecular weight of 242.03 . The compound is solid in physical form .科学研究应用

-

Pharmaceutical Research

- Nitroimidazo[1,2-A]pyridine compounds have been studied for their potential as antileishmanial pharmacophores .

- The research involved the synthesis of 22 new derivatives and screening them against the promatigote and axenic amastigote stages of Leishmania donovani and L. infantum .

- The best compounds were tested against the intracellular amastigote stage of L. infantum and evaluated for their in vitro physicochemical and pharmacokinetic properties .

- The results led to the discovery of a new antileishmanial compound, 6-chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-A]pyridine, which displayed low cytotoxicities on both HepG2 and THP1 cell lines (CC50 > 100 µM) and good activity against the intracellular amastigote stage of L. infantum (EC50 = 3.7 µM) .

-

Organic Chemistry

- Imidazo[1,2-A]pyridines are synthesized from 2-aminopyridines and acetophenones in a CuI-catalyzed aerobic oxidative synthesis .

- This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .

- Preliminary mechanistic studies indicate that this reaction proceeds through a catalytic Ortoleva-King reaction .

-

Material Science

-

Chemical Synthesis

- Imidazo[1,2-A]pyridines can be synthesized from 2-aminopyridines and acetophenones in a CuI-catalyzed aerobic oxidative synthesis .

- This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .

- Preliminary mechanistic studies indicate that this reaction proceeds through a catalytic Ortoleva-King reaction .

-

Drug Development

- Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

- This moiety is synthesized from easily available chemicals, making it desirable for use in various branches of chemistry .

- The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

-

Catalysis

安全和危害

未来方向

属性

IUPAC Name |

3-bromo-7-nitroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-6-4-9-7-3-5(11(12)13)1-2-10(6)7/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAJFNRBOCVBIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=C2Br)C=C1[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-7-nitroimidazo[1,2-A]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

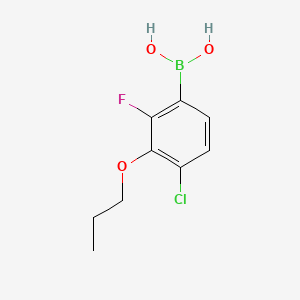

4-Chloro-2-fluoro-3-propoxyphenylboronic acid

1256346-23-2

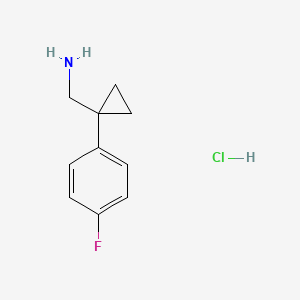

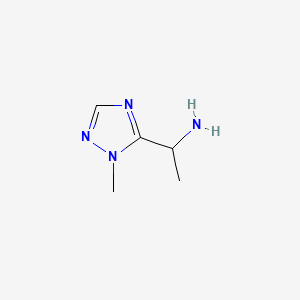

7-Bromo-2-methylbenzo[d]oxazole

1239489-82-7

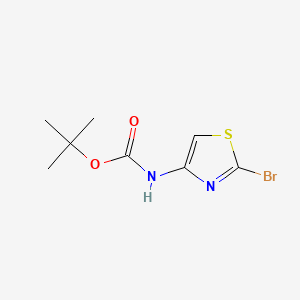

tert-Butyl (2-bromothiazol-4-yl)carbamate

1245647-95-3

![7-Bromo-2-methylbenzo[d]oxazole](/img/structure/B582238.png)

![11bR,11/'bR)-4,4/'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis[4,5-dihydro-H-Dinaphth[2,1-c:1/',2/'-e]](/img/structure/B582250.png)